molecular formula C10H10O3 B3022834 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid CAS No. 31457-03-1

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B3022834
CAS No.: 31457-03-1
M. Wt: 178.18 g/mol
InChI Key: HWCCVMGTQFWJSS-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1, molecular formula C₁₀H₁₀O₃) is a bicyclic compound featuring a dihydrobenzofuran core with a methyl group at position 2 and a carboxylic acid group at position 6. It is a key intermediate in synthesizing prucalopride succinate, a selective serotonin 5-HT₄ receptor agonist used to treat gastrointestinal motility disorders . Industrial synthesis involves sequential steps: esterification, acylation, halogenation, substitution, cyclization, and hydrolysis, starting from p-aminosalicylic acid . The compound is characterized by high purity (≥95%) and stability under standard storage conditions .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(10(11)12)9(7)13-6/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCCVMGTQFWJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31457-03-1
Record name 7-Benzofurancarboxylic acid, 2,3-dihydro-2-methyl-
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Record name 31457-03-1
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Record name 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of scalable and cost-effective reagents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Inhibition of PARP-1:
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid has been identified as a potent inhibitor of PARP-1, an enzyme involved in DNA repair mechanisms. By binding to the NAD+ site and occupying the nicotinamide pocket, this compound disrupts DNA repair processes, which can lead to increased cell death in cancer cells. This mechanism positions it as a promising candidate for the development of anticancer drugs.

Therapeutic Properties:
Research indicates that this compound may possess antimicrobial properties and potential applications in treating various diseases. Its ability to influence cellular metabolism and gene expression further enhances its therapeutic profile .

Chemical Synthesis

Building Block for Complex Molecules:
In synthetic organic chemistry, 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid serves as a building block for synthesizing more complex molecular structures. Its unique functional groups allow for various chemical reactions, including oxidation and reduction processes, which can modify its structure and enhance its reactivity .

Synthetic Routes:
The synthesis typically involves cyclization reactions of o-hydroxyacetophenones or aryl acetylenes under specific conditions. These methods are crucial for producing derivatives that may have enhanced biological activity or different pharmacological profiles .

Biochemical Research

Impact on Cellular Processes:
The compound's interaction with cellular pathways has been studied extensively. It affects cell signaling and can alter gene expression patterns, which is particularly relevant in cancer research. The ability to modulate these pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies .

Case Studies

Several studies have investigated the efficacy of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid in various applications:

Study on Cancer Cell Lines:
A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. The lead compound exhibited an IC50 value indicating significant potency against tumor cells .

Antimicrobial Activity:
Research exploring its antimicrobial properties revealed promising results against several bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the dihydrobenzofuran backbone but differ in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Substituents Key Applications
2,3-Dihydrobenzofuran-7-carboxylic acid 35700-40-4 C₉H₈O₃ Carboxylic acid at position 7 Pharmaceutical intermediates
2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid 103204-80-4 C₁₀H₁₀O₃ Methyl at position 2, carboxylic acid at position 5 Research reagent
4-Methoxy-2,3-dimethylbenzoic acid - C₁₀H₁₂O₃ Methoxy at position 4, methyl groups Synthetic precursor
3-Amino-2,3-dihydrobenzofuran-7-carboxylic acid - C₉H₉NO₃ Amino at position 3, carboxylic acid at 7 Discontinued research chemical
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid - C₉H₈ClNO₃ Amino at 4, chloro at 5, carboxylic acid at 7 Prucalopride intermediate

Key Structural and Functional Differences

Position of Carboxylic Acid Group: The target compound’s carboxylic acid at position 7 (vs. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid () incorporates halogen and amino groups, enhancing polarity and enabling salt formation, critical for pharmaceutical bioavailability .

Amino or halogen substituents (e.g., chlorine in 4-amino-5-chloro derivative) introduce steric and electronic effects, modifying metabolic stability and toxicity profiles .

Synthetic Complexity :

  • The target compound’s synthesis requires halogenation and cyclization steps (), whereas 2,3-dihydrobenzofuran-7-carboxylic acid (35700-40-4) is synthesized via simpler esterification and hydrolysis .
  • 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide () involves O-alkylation and amidation, reflecting divergent synthetic pathways for agrochemical applications.

Physicochemical Properties

Property 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid 2,3-Dihydrobenzofuran-7-carboxylic acid 4-Amino-5-chloro derivative
Molecular Weight (g/mol) 178.19 164.16 213.62
LogP (estimated) ~1.5 ~1.0 ~0.8 (due to Cl/NH₂)
Solubility Moderate in polar aprotic solvents Higher aqueous solubility Low (polarity countered by Cl/NH₂)

Biological Activity

2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The primary mechanism through which 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid exerts its biological effects is by interacting with the NAD+ binding site of PARP-1. This interaction involves occupying the nicotinamide pocket, which leads to inhibition of PARP-1 activity. The inhibition impacts DNA repair pathways and cellular responses to stress, potentially resulting in increased cell death under certain conditions. This makes the compound a candidate for anticancer drug development.

The compound has been characterized for its biochemical properties, particularly its role as a PARP-1 inhibitor. The following table summarizes key biochemical properties and their implications:

Property Description
Target Poly(ADP-ribose) polymerase-1 (PARP-1)
IC50 Value Approximately 9.45 μM for PARP-1 inhibition
Biochemical Pathways Influences DNA repair mechanisms and cellular signaling pathways
Cellular Effects Modulates gene expression and cellular metabolism

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid:

  • PARP-1 Inhibition : The compound has shown significant activity in inhibiting PARP-1, which is crucial for DNA repair. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy .
  • Vasorelaxant Effects : Preliminary studies suggest that this compound may also act as a vasodilator by inhibiting phosphodiesterase-V (PDE-V) and stimulating nitric oxide synthase (NOS), leading to increased nitric oxide levels in vascular smooth muscle cells .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted, revealing that modifications at specific positions on the benzofuran ring can enhance PARP-1 inhibitory potency. For instance, derivatives with electron-withdrawing groups showed improved IC50 values compared to the parent compound .

Case Studies

Several case studies illustrate the potential applications of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid:

  • Cancer Treatment : In vitro studies using BRCA-deficient cell lines demonstrated that the compound enhances the cytotoxic effects of traditional chemotherapeutics by impairing DNA repair mechanisms .
  • Cardiovascular Applications : Research indicates that compounds similar to 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid could be developed as therapeutic agents for cardiovascular diseases due to their vasorelaxant properties .

Q & A

Q. What are the established synthetic routes for 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid?

The compound is synthesized via multi-step pathways involving esterification, halogenation, cyclization, and hydrolysis. For example, a derivative (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid) is synthesized using p-aminosalicylic acid as a starting material. Key steps include:

  • Esterification of the carboxylic acid group to improve reactivity.
  • Halogenation (e.g., bromination or chlorination) to introduce substituents.
  • Substitution reactions with dibromoethane to form ether linkages.
  • Cyclization under controlled conditions to construct the dihydrobenzofuran core.
  • Hydrolysis to regenerate the carboxylic acid moiety . Yield and purity (>99%) are optimized by controlling reaction temperatures and purification via recrystallization or chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm molecular weight, detect shunt products (e.g., (2Z,4E)-2-methyl-2,4-hexadienedioic acid), and assess isotopic labeling (e.g., 13C incorporation) .
  • UV/Vis Spectroscopy: Quantifies concentration using absorbance at 280 nm, correlating with peak areas in chromatograms .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve structural isomers and confirm substitution patterns .

Q. What safety protocols are critical during synthesis?

  • Handling halogenating agents (e.g., Br₂): Use fume hoods, PPE (gloves, goggles), and inert atmospheres to avoid exposure.
  • Detoxification of reactive intermediates: Shunt products like (2Z,4E)-2-methyl-2,4-hexadienedioic acid may require neutralization before disposal .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields and purity be improved for industrial-scale applications?

  • Optimized cyclization conditions: Maintain temperatures at 275°C during exothermic cyclization to minimize side reactions .
  • Catalytic strategies: Use Lewis acids (e.g., ZnCl₂) to accelerate halogenation and cyclization steps.
  • Purification: Employ preparative HPLC or fractional crystallization to isolate the compound from structurally similar byproducts .

Q. How can LC-MS resolve contradictions in precursor incorporation studies?

In fungal biosynthesis studies, LC-MS with isotopic labeling (e.g., 13C) can track precursor utilization. For example, 6-methylsalicylic acid (6-MSA) was not incorporated into patulin due to compartmentalized enzymatic activity or precursor degradation. LC-MS detected labeled shunt products (76% 13C incorporation in (2Z,4E)-2-methyl-2,4-hexadienedioic acid), suggesting alternative detoxification pathways .

Q. What role does this compound play in pharmaceutical synthesis?

It serves as a key intermediate in synthesizing prucalopride succinate , a drug for chronic constipation. The dihydrobenzofuran core provides rigidity, enhancing receptor binding. The carboxylic acid group enables salt formation (e.g., succinate) for improved bioavailability .

Q. How can structural isomers be distinguished during metabolic pathway analysis?

  • Chiral chromatography: Separates enantiomers using columns with chiral stationary phases.
  • High-resolution MS/MS: Fragmentation patterns differentiate isomers with identical masses (e.g., dihydrobenzofuran vs. benzofuran derivatives) .
  • Isotopic tracing: 13C labeling in feeding experiments clarifies biosynthetic branching points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 2
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2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid

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